
Eliglustat tartrate
Overview
Description
Eliglustat Tartrate, sold under the brand name Cerdelga, is a medication used for the treatment of Gaucher disease type 1. This compound was discovered at the University of Michigan and developed by Genzyme Corp. It was approved by the FDA in August 2014. This compound functions as a glucosylceramide synthase inhibitor, reducing the accumulation of glucosylceramide in patients with Gaucher disease .
Preparation Methods
The preparation of Eliglustat Tartrate involves several synthetic routes and reaction conditions. One method involves the reaction of aminoethanol with aqueous sodium hydroxide, followed by coupling with palmitic acid N-hydroxysuccinimide ester to produce the free base of Eliglustat. This is then converted to the tartrate salt by reacting with L-tartaric acid . Another method involves the reaction of Eliglustat di-p-toluoyl-D-tartrate salt with a suitable base in the presence of a solvent to provide the free base, which is then converted to the tartrate salt .
Chemical Reactions Analysis
Eliglustat Tartrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, palmitic acid N-hydroxysuccinimide ester, and L-tartaric acid. The major products formed from these reactions include the free base of Eliglustat and its tartrate salt .
Scientific Research Applications
Eliglustat Tartrate has a wide range of scientific research applications. In medicine, it is primarily used for the treatment of Gaucher disease type 1. It acts as a substrate reduction therapy by inhibiting glucosylceramide synthase, thereby reducing the accumulation of glucosylceramide in patients . In chemistry, this compound is used as a model compound for studying glucosylceramide synthase inhibitors. In biology, it is used to study the effects of glucosylceramide accumulation on cellular functions .
Mechanism of Action
Eliglustat Tartrate exerts its effects by selectively inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide. By inhibiting this enzyme, this compound reduces the rate of glucosylceramide synthesis, thereby preventing its accumulation in patients with Gaucher disease type 1. This reduction in glucosylceramide levels alleviates the clinical manifestations of the disease .
Comparison with Similar Compounds
Eliglustat Tartrate is unique among glucosylceramide synthase inhibitors due to its high selectivity and potency. Similar compounds include miglustat and imiglucerase, which are also used for the treatment of Gaucher disease. this compound offers the advantage of oral administration and a favorable safety profile compared to these other treatments .
Properties
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBARPMUNHKBIQ-VTHUDJRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239166 | |
| Record name | Eliglustat tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928659-70-5 | |
| Record name | Eliglustat tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eliglustat tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELIGLUSTAT TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


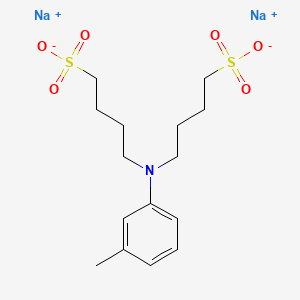
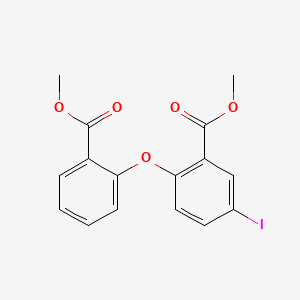




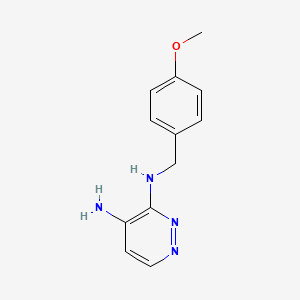
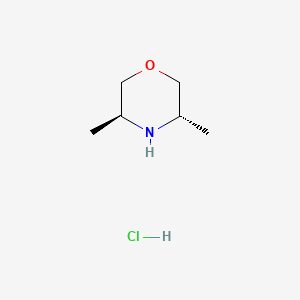

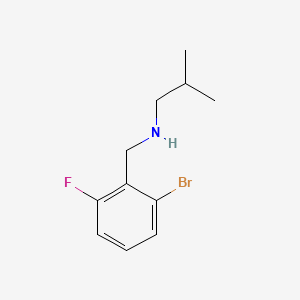

![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)

